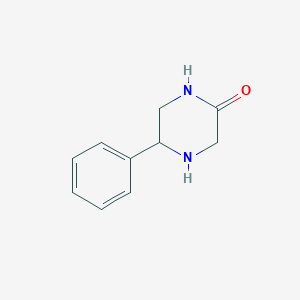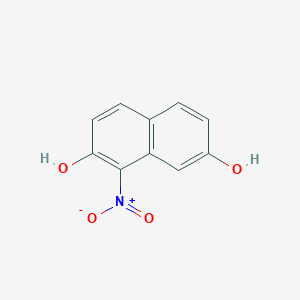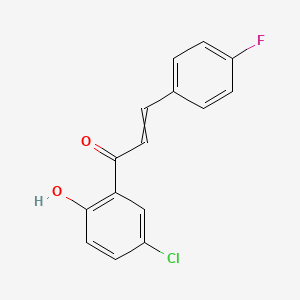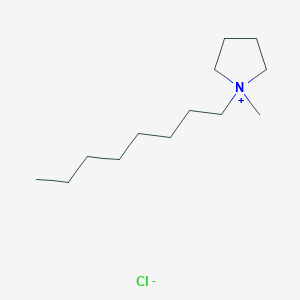![molecular formula C28H14O4 B3058730 [1,1'-Bianthracene]-9,9',10,10'-tetrone CAS No. 914-20-5](/img/structure/B3058730.png)
[1,1'-Bianthracene]-9,9',10,10'-tetrone
Overview
Description
The description of a chemical compound usually includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc. It may also include its appearance, smell, taste, and other observable characteristics .
Synthesis Analysis
Synthesis analysis involves understanding the methods and processes used to synthesize the compound. It includes the reactants used, the conditions required, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule. It includes bond lengths, bond angles, torsional angles, and overall molecular geometry .Chemical Reactions Analysis
Chemical reactions analysis involves understanding how the compound reacts with other substances. It includes the types of reactions it undergoes, the products formed, and the conditions required for these reactions .Physical And Chemical Properties Analysis
Physical properties include characteristics like melting point, boiling point, density, solubility, etc. Chemical properties refer to its reactivity with other substances, stability, flammability, etc .Scientific Research Applications
1. Chemical Isolation and Structural Analysis Bianthraquinones, including derivatives of [1,1'-Bianthracene]-9,9',10,10'-tetrone, have been isolated from natural sources like Cassia siamea. These compounds' structures are typically elucidated using spectroscopic data. One study reported the isolation of such compounds, highlighting their significance in phytochemistry and natural product research (Koyama et al., 2001).
2. Organic Electroluminescent Devices Bianthracene derivatives have found applications in the field of organic electroluminescent (EL) devices. Fluorinated 9,9'-bianthracene derivatives, for instance, have been used as dopants in EL devices, contributing to efficient deep-blue emissions. These compounds' photophysical properties, energy levels, and thermal stability are crucial for their application in organic light-emitting devices (Yu et al., 2013).
3. Semiconductor Applications In another study, 9,9'-bianthracene was synthesized and characterized for its application in organic field-effect transistors (OFETs). The electronic and crystallographic structures of 9,9'-bianthracene were investigated, demonstrating the potential of small semiconductor molecules in developing high-mobility organic semiconductors (Jian-feng et al., 2008).
4. Photochemical Studies The photochemistry of bianthracene compounds, such as the photodecomposition of anthracene on dry surfaces, has been studied. This research provides insights into the mechanism of photodimerization and photo-oxidation, relevant in the field of photochemistry and environmental studies (Debestani et al., 1995).
5. Fluorescence Spectroscopy Bianthracene derivatives exhibit unique fluorescence emission behavior. The fluorescence properties of these compounds, including 9,9'-bianthracene, have been studied in various solvents, providing valuable data for their application in fluorescence spectroscopy and material science (Tucker et al., 1994).
Safety And Hazards
properties
IUPAC Name |
1-(9,10-dioxoanthracen-1-yl)anthracene-9,10-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H14O4/c29-25-17-7-1-3-9-19(17)27(31)23-15(11-5-13-21(23)25)16-12-6-14-22-24(16)28(32)20-10-4-2-8-18(20)26(22)30/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKSKYDUWNZBPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC(=C3C2=O)C4=C5C(=CC=C4)C(=O)C6=CC=CC=C6C5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70425160 | |
| Record name | [1,1'-Bianthracene]-9,9',10,10'-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70425160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1'-Bianthracene]-9,9',10,10'-tetrone | |
CAS RN |
914-20-5 | |
| Record name | [1,1'-Bianthracene]-9,9',10,10'-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70425160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



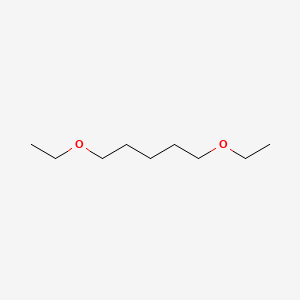
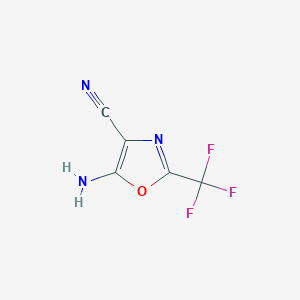
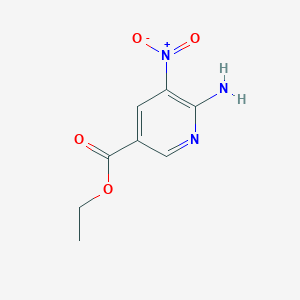


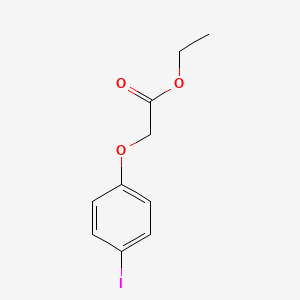

![5,8-Diaza-spiro[3.5]nonan-9-one](/img/structure/B3058659.png)
